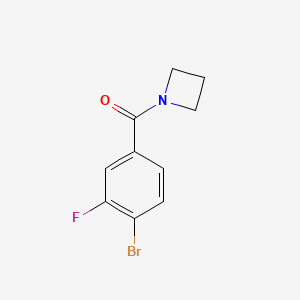

1-(4-Bromo-3-fluorobenzoyl)azetidine

Overview

Description

“1-(4-Bromo-3-fluorobenzoyl)azetidine” is a chemical compound with the molecular formula C10H9BrFNO . It is widely used in various fields of scientific research and industry.

Synthesis Analysis

Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” consists of a four-membered azetidine ring attached to a benzoyl group, which is further substituted with bromine and fluorine atoms .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications

Synthesis of New Antibiotics

1-(4-Bromo-3-fluorobenzoyl)azetidine derivatives, as part of a broader family of azetidine derivatives, have shown potential in the synthesis of new antibiotics. For example, a study demonstrated the synthesis of novel fluoroquinolones with azetidine derivatives, showing greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolone antibiotics (Ikee et al., 2008).

Development of Functionalized Azetidines

Azetidine derivatives, including those related to this compound, have been used to synthesize various functionalized azetidines. These derivatives have been utilized as precursors in the synthesis of novel azetidine structures and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Stereoselective Synthesis in Medicinal Chemistry

The stereoselective synthesis of piperidines using azetidine derivatives has been explored, offering new pathways in medicinal chemistry. This method provides access to valuable templates used in drug development (Mollet et al., 2011).

Antimicrobial Studies

Azetidine derivatives have been employed in the design and synthesis of compounds with significant antimicrobial properties. For instance, novel azetidine-based derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as effective antimicrobial agents (Gandhi et al., 2020).

Dopaminergic Antagonist Evaluation

Some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, an area of interest in neuropharmacology (Metkar et al., 2013).

Safety and Hazards

Future Directions

Azetidines are considered a novel, unexplored scaffold in organic synthesis. Their synthesis, functionalization, and ring opening have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The future of azetidines in organic synthesis looks promising, with recent improvements and the discovery of new reaction protocols .

properties

IUPAC Name |

azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVQGMYKJRKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)

![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)

![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)